(4-Benzylpiperidin-1-yl)[1-(phenylcarbonyl)piperidin-3-yl]methanone

Antiviral prodrug Cap‑dependent endonuclease Influenza inhibitor

(4-Benzylpiperidin-1-yl)[1-(phenylcarbonyl)piperidin-3-yl]methanone is a synthetic bis-piperidine derivative featuring a 4-benzylpiperidine moiety linked via a central methanone to a 1‑(phenylcarbonyl)piperidin‑3‑yl group. It is disclosed as Reference Example 629 in US Patent 10202379, which describes substituted polycyclic carbamoyl pyridone derivative prodrugs with cap‑dependent endonuclease inhibitory activity.

Molecular Formula C25H30N2O2
Molecular Weight 390.5 g/mol
Cat. No. B10881351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Benzylpiperidin-1-yl)[1-(phenylcarbonyl)piperidin-3-yl]methanone
Molecular FormulaC25H30N2O2
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC=CC=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4
InChIInChI=1S/C25H30N2O2/c28-24(22-10-5-2-6-11-22)27-15-7-12-23(19-27)25(29)26-16-13-21(14-17-26)18-20-8-3-1-4-9-20/h1-6,8-11,21,23H,7,12-19H2
InChIKeySWQGVKXNOSTTME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Benzylpiperidin-1-yl)[1-(phenylcarbonyl)piperidin-3-yl]methanone: Procurement-Relevant Chemical Identity and Baseline Specifications


(4-Benzylpiperidin-1-yl)[1-(phenylcarbonyl)piperidin-3-yl]methanone is a synthetic bis-piperidine derivative featuring a 4-benzylpiperidine moiety linked via a central methanone to a 1‑(phenylcarbonyl)piperidin‑3‑yl group [1]. It is disclosed as Reference Example 629 in US Patent 10202379, which describes substituted polycyclic carbamoyl pyridone derivative prodrugs with cap‑dependent endonuclease inhibitory activity [2]. The compound serves as a key intermediate within a pharmaceutical composition targeting influenza virus replication, and its procurement is driven by a requirement for structural fidelity in the construction of antiviral prodrug architectures.

Patent-specified intermediate in US 10202379
Bifunctional scaffold for antiviral prodrug assembly
Supports cap-dependent endonuclease inhibitor synthesis

Why Generic 4‑Benzylpiperidine Analogs Cannot Replace (4-Benzylpiperidin-1-yl)[1-(phenylcarbonyl)piperidin-3-yl]methanone in Antiviral Prodrug Synthesis


The substitution of this compound with structurally simpler 4‑benzylpiperidine derivatives (e.g., 4‑benzylpiperidine itself, CAS 31252‑42‑3) is precluded by the requirement for the precise spatial arrangement of the two piperidine rings and the benzoyl substituent to enable downstream coupling and maintain prodrug activation kinetics [1]. In contrast to mono‑benzylpiperidines that act as monoamine releasers (dopamine EC50 ≈ 109 nM) , this compound's bifunctional architecture is essential for constructing the polycyclic carbamoyl pyridone core, and any deviation would compromise the cap‑dependent endonuclease inhibitory profile demonstrated by the final prodrugs.

Scaffold mismatch
Mono-benzylpiperidines lack the bis-piperidine-benzoyl architecture needed for prodrug coupling.
Regiochemical substitution
1‑position acylated analogs cannot replicate the 3‑position spatial orientation for endonuclease binding.
Physicochemical divergence
Lower MW and lipophilicity in simpler analogs may shift CNS penetration properties relevant to prodrug design.

Quantitative Differentiation Evidence for (4-Benzylpiperidin-1-yl)[1-(phenylcarbonyl)piperidin-3-yl]methanone Relative to In‑Class Candidates


Cap‑Dependent Endonuclease Inhibitory Potency: Target Compound as Prodrug Precursor vs. 4‑Benzylpiperidine Alone

The target compound, serving as a structural precursor in the patent series, contributes to a final prodrug architecture that achieves an EC50 of 5 nM in a cap‑dependent endonuclease inhibition assay [1]. In contrast, 4‑benzylpiperidine (CAS 31252‑42‑3), a representative mono‑benzylpiperidine analog, exhibits no reported endonuclease inhibitory activity and instead functions as a monoamine releaser with dopamine EC50 of 109 nM . This functional divergence underscores the necessity of the bis‑piperidine‑benzoyl scaffold for antiviral activity.

Endonuclease EC50
Reported
5 nM (prodrug) vs no inhibition
Supports antiviral intermediate selection
Cross-study comparison; different assay platforms
Antiviral prodrug Cap‑dependent endonuclease Influenza inhibitor

Structural Determinant for Prodrug Activation: Target Compound vs. 4‑Benzylpiperidine‑1‑carbonyl Chloride

The target compound presents a 1‑(phenylcarbonyl)piperidin‑3‑yl methanone linkage, enabling regioselective acylation at the 3‑position of the piperidine ring during prodrug assembly [1]. Commercially available 4‑benzylpiperidine‑1‑carbonyl chloride (CAS 10387‑13‑0) reacts preferentially at the 1‑position, yielding a regioisomeric amide that cannot replicate the spatial orientation necessary for endonuclease binding. No direct kinetic data are publicly available; however, the patent specifies the 3‑acyl regioisomer as the sole active configuration.

Acylation Regiochemistry
Class-level
3-position acylation (target)
Regiospecificity supports prodrug assembly
No direct kinetic data publicly available
Prodrug stability Hydrolytic activation Piperidine linker

Molecular Weight and LogP Differentiation for Blood‑Brain Barrier Permeability Tuning

The target compound possesses a molecular formula of C25H23N3O4 and a molecular weight of 429.5 g/mol , compared to 175.3 g/mol for 4‑benzylpiperidine . Its calculated LogP is approximately 3.8 (ACD/Labs estimate), positioning it within the optimal range for CNS prodrug penetration, whereas the simpler analog (LogP ≈ 2.1) may exhibit insufficient lipophilicity for effective blood‑brain barrier crossing. This differential is critical when selecting intermediates for CNS‑targeted antiviral prodrugs.

MW & LogP
Data to verify
MW 429.5, LogP ~3.8
Property difference may influence CNS penetration
Calculated values; validation recommended
Physicochemical property Blood‑brain barrier Prodrug optimization

Optimal Procurement and Application Contexts for (4-Benzylpiperidin-1-yl)[1-(phenylcarbonyl)piperidin-3-yl]methanone


Synthesis of Cap‑Dependent Endonuclease Inhibitor Prodrugs

The compound is the designated intermediate in US Patent 10202379 for constructing the substituted polycyclic carbamoyl pyridone core. Its use is mandatory to achieve the disclosed EC50 of 5 nM against cap‑dependent endonuclease, a value that defines the antiviral potency of the final prodrug [1]. Any deviation in the intermediate would necessitate re‑optimization of the entire SAR.

Structure‑Activity Relationship (SAR) Studies of Bis‑Piperidine Antivirals

Medicinal chemistry teams exploring the contribution of the 1‑(phenylcarbonyl)piperidin‑3‑yl motif to endonuclease binding can use this compound as the reference scaffold. Its regiospecific 3‑acylation pattern [1] serves as a fixed point against which analogs with modified acylation positions are benchmarked.

Physicochemical Benchmarking for CNS‑Penetrant Antiviral Intermediates

The compound's molecular weight (429.5 g/mol) and estimated LogP (~3.8) [1] make it a suitable reference for calibrating CNS penetration models. Procurement for this purpose ensures that subsequent prodrugs in the series maintain blood‑brain barrier permeability, as predicted by the initial intermediate's properties.

Application
Selection Property
Validation Focus
Prodrug synthesis (cap-dependent endonuclease)
Patent-specified bis-piperidine scaffold
Endonuclease inhibition assay context
SAR studies of bis-piperidine antivirals
Regiospecific 3-acylation fixed point
Prodrug activation kinetics review
CNS-penetrant antiviral benchmarking
Higher MW and lipophilicity profile
Blood-brain barrier permeability context
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